molecular formula C14H16N2OS2 B2747175 3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one CAS No. 832119-07-0

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one

Cat. No.: B2747175
CAS No.: 832119-07-0
M. Wt: 292.42
InChI Key: YRFYARPCJWKKSQ-FMIVXFBMSA-N
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Description

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a thiophene ring, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with thiophene-2-carbaldehyde, followed by cyclization with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiols.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.

    Benzimidazole: Known for its use in antifungal and antiparasitic drugs.

    Thiazole: Another heterocyclic compound with applications in dyes and pharmaceuticals.

Uniqueness

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one is unique due to its combination of a cyclohexyl group, a thiophene ring, and a mercapto group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.

Biological Activity

3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H16N2OS2
  • Molar Mass : 292.42 g/mol
  • Structure : The compound features a thiophenyl group and an imidazole ring, which are significant in its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and modulate cellular pathways:

  • Tyrosinase Inhibition :
    • Tyrosinase is a critical enzyme in melanin production. Studies have shown that compounds with similar structures can inhibit tyrosinase activity, suggesting that 3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene derivatives may also exhibit this property. For instance, related compounds have demonstrated IC50 values as low as 1.03 µM against mushroom tyrosinase .
  • Antioxidant Activity :
    • The compound has been reported to exhibit significant antioxidant properties, reducing reactive oxygen species (ROS) levels and showing radical scavenging activities. This could contribute to its potential in preventing oxidative stress-related diseases .
  • Anti-melanogenic Effects :
    • In vitro studies using B16F10 melanoma cells indicated that the compound could significantly reduce melanin production by inhibiting the expression of melanogenesis-associated proteins and genes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Tyrosinase InhibitionIC50 values < 5 µM for related compounds
Antioxidant ActivitySignificant reduction in ROS levels
Anti-melanogenicReduced melanin production in B16F10 cells

Relevant Research

  • A study demonstrated that derivatives of the β-phenyl-α,β-unsaturated carbonyl scaffold exhibited potent tyrosinase inhibition and antioxidant effects, supporting the hypothesis that similar structures could yield comparable results .
  • Another investigation into the structure–activity relationship (SAR) of imidazole derivatives highlighted that modifications to the thiophenyl group could enhance biological efficacy, particularly in inhibiting enzymatic activity related to melanogenesis .
  • Research on related thiazolidinone derivatives indicated potential cytotoxic effects against various cancer cell lines, suggesting that 3-Cyclohexyl-2-mercapto compounds might also possess anticancer properties .

Properties

IUPAC Name

(5E)-3-cyclohexyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,18)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFYARPCJWKKSQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CS3)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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